molecular formula C8H13N3O B13324385 1-(oxolan-2-ylmethyl)-1H-imidazol-2-amine

1-(oxolan-2-ylmethyl)-1H-imidazol-2-amine

Katalognummer: B13324385
Molekulargewicht: 167.21 g/mol
InChI-Schlüssel: PIXYWAGSCLQZGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Oxolan-2-ylmethyl)-1H-imidazol-2-amine is a heterocyclic compound that contains both an imidazole ring and a tetrahydrofuran (oxolane) ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxolan-2-ylmethyl)-1H-imidazol-2-amine typically involves the reaction of an imidazole derivative with an oxolane derivative under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the imidazole nitrogen attacks an electrophilic carbon on the oxolane ring, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Catalysts and other additives may be used to enhance the reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Oxolan-2-ylmethyl)-1H-imidazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imidazole ring or the oxolane ring.

    Substitution: Both the imidazole and oxolane rings can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Oxolan-2-ylmethyl)-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(oxolan-2-ylmethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The oxolane ring may also play a role in the compound’s overall activity by affecting its solubility and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Oxolan-2-yl)-2-ethylimidazol-4-amine: This compound has a similar structure but with an ethyl group instead of an amine group.

    1-(Oxolan-2-ylmethyl)-1H-pyrazol-4-amine: This compound contains a pyrazole ring instead of an imidazole ring.

Uniqueness

1-(Oxolan-2-ylmethyl)-1H-imidazol-2-amine is unique due to the presence of both the imidazole and oxolane rings, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C8H13N3O

Molekulargewicht

167.21 g/mol

IUPAC-Name

1-(oxolan-2-ylmethyl)imidazol-2-amine

InChI

InChI=1S/C8H13N3O/c9-8-10-3-4-11(8)6-7-2-1-5-12-7/h3-4,7H,1-2,5-6H2,(H2,9,10)

InChI-Schlüssel

PIXYWAGSCLQZGE-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)CN2C=CN=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.